molecular formula C15H20N2O4S B5819707 DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE

Cat. No.: B5819707
M. Wt: 324.4 g/mol
InChI Key: VDVVWWVOSOZJOF-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is a complex organic compound with significant applications in various fields of scientific research It is known for its unique chemical structure, which includes a tert-butylamino group and a carbothioyl group attached to an isophthalate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves multiple steps, starting with the preparation of the isophthalate core. The tert-butylamino group is introduced through a nucleophilic substitution reaction, while the carbothioyl group is added via a thiolation reaction. The final product is obtained through esterification with dimethyl groups. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.

    Substitution: Nucleophilic substitution reactions can replace the tert-butylamino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE include:

  • DIMETHYL 5-({[(4-TERT-BUTYLBENZOYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE
  • DIMETHYL 5-[(TERT-BUTYLCARBAMOTHIOYL)AMINO]ISOPHTHALATE

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and high-performance materials.

Properties

IUPAC Name

dimethyl 5-(tert-butylcarbamothioylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-15(2,3)17-14(22)16-11-7-9(12(18)20-4)6-10(8-11)13(19)21-5/h6-8H,1-5H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVVWWVOSOZJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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